Fmoc-Lys(5-FAM)-OH
Overview
Description
Fmoc-Lys(5-FAM)-OH is an activated ester of lysine that is used in the synthesis of peptides . It is synthesized by coupling a 5-fluoroacrylate group to the lysine side chain with ethylene glycol .
Synthesis Analysis
The synthesis of Fmoc-Lys(5-FAM)-OH involves two distinct synthetic routes . The first route utilizes copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition . The second route utilized Fmoc-Lys with microwave irradiation . Both approaches allowed convenient production of a very pure final product at a reasonable cost .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(5-FAM)-OH is C₄₂H₃₄N₂O₁₀ . Its molecular weight is 726.73 g/mol .Chemical Reactions Analysis
Fmoc-Lys(5-FAM)-OH is used in the synthesis of peptides . It is used as a building block for in-sequence Lys labeling by FAM .Physical And Chemical Properties Analysis
Fmoc-Lys(5-FAM)-OH has a molecular weight of 726.73 g/mol . It has an extinction coefficient (cm -1 M -1) of 83000, an excitation wavelength of 493 nm, and an emission wavelength of 517 nm .Scientific Research Applications
Antimicrobial Activity and Hydrogel Development : Fmoc-Lys(5-FAM)-OH is used in the development of supramolecular hydrogels with inherent biocompatible and biodegradable properties. These gels have shown potential as weak antimicrobial agents (Croitoriu et al., 2021).
Synthesis of Fluorescein-Labelled Peptides : It is instrumental in the automated and microwave-assisted synthesis of fluorescein-labelled peptides, including its application in the creation of carboxyfluorescein-labelled dimannosylated peptides for biological evaluation (Kowalczyk et al., 2009).
Drug Delivery and Imaging Applications : Fmoc-Lys(5-FAM)-OH is used in the synthesis of PEGtide dendrons for macrophage targeting, demonstrating potential as nanocarriers in drug delivery and imaging applications (Gao et al., 2013).
Protease Activity Assays : This compound is applied in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays, showing potential in biochemistry research and drug discovery (Tokmina-Roszyk et al., 2013).
Ultrasound-Induced Gelation : It is used in the ultrasound-induced gelation of organogels, demonstrating unique properties in response to ultrasound stimuli (Geng et al., 2017).
Peptide Ligation : Fmoc-Lys(5-FAM)-OH plays a role in efficient peptide ligation, enabling condensation with peptide thioester without significant side reactions, which is important in peptide synthesis (Katayama et al., 2008).
Solid-Phase Synthesis : This compound is utilized in solid-phase peptide synthesis, which is pivotal in the research and development of various peptides and proteins for therapeutic and diagnostic purposes (Yi-nan & Key, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGWQSWIFPNCB-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(5-FAM)-OH |
Citations
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